

# Technical Monograph: 2-Amino-5-(4-Fluorophenoxy)Pyridine

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## Compound of Interest

Compound Name:	5-(4-Fluorophenoxy)pyridin-2-amine
CAS No.:	672945-75-4
Cat. No.:	B1437090

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## PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

2-amino-5-(4-fluorophenoxy)pyridine is a bifunctional heterocyclic intermediate critical to the synthesis of small-molecule kinase inhibitors. Its structure combines a polar, hydrogen-bonding "hinge-binding" motif (the 2-aminopyridine) with a lipophilic, metabolically robust "tail" (the 4-fluorophenoxy group).

This scaffold is frequently employed to target the ATP-binding pocket of kinases such as c-Met, VEGFR, and p38 MAPK. The ether linkage allows the fluorophenyl group to access the hydrophobic back-pocket (selectivity pocket) of the enzyme, while the fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism), significantly enhancing the pharmacokinetic profile of the final drug candidate.

### Chemical Identity Table[1]

Property	Data
IUPAC Name	5-(4-fluorophenoxy)pyridin-2-amine
CAS Number	672945-75-4
Molecular Formula	C <sub>11</sub> H <sub>9</sub> FN <sub>2</sub> O
Molecular Weight	204.20 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Methanol; Low solubility in water
pKa (Calculated)	~6.5 (Pyridine nitrogen), ~23 (Amine)
LogP	~2.3 (Lipophilic)

## PART 2: SYNTHETIC PROTOCOLS

Two primary routes exist for synthesizing this scaffold.<sup>[1][2]</sup> The Nitro-Reduction Route is preferred for scale-up due to lower cost and higher atom economy compared to the Metal-Catalyzed Coupling Route.

### Method A: The Nitro-Reduction Route (Industrial Standard)

This method utilizes the activation provided by the nitro group to facilitate the nucleophilic aromatic substitution (S<sub>N</sub>Ar) or copper-mediated coupling of the phenol.

#### Step 1: Etherification

Precursors: 5-Bromo-2-nitropyridine + 4-Fluorophenol.<sup>[3]</sup>

- **Reaction Logic:** The nitro group at position 2 activates the pyridine ring. While direct S<sub>N</sub>Ar at position 5 is electronically disfavored compared to position 2 or 4, the presence of the bromine allows for a smooth copper-catalyzed Ullmann-type coupling or high-temperature nucleophilic displacement.

- Protocol:
  - Charge a reaction vessel with 5-bromo-2-nitropyridine (1.0 eq) and 4-fluorophenol (1.1 eq).
  - Add Potassium Carbonate ( $K_2CO_3$ ) (2.0 eq) as the base.
  - Solvent: DMF or NMP (anhydrous).
  - Catalyst (Optional but recommended): CuI (5 mol%) to accelerate the reaction at lower temperatures.
  - Heat to 90–100°C for 4–6 hours under nitrogen atmosphere.
  - Workup: Dilute with water, extract with ethyl acetate, and wash with brine. The intermediate, 5-(4-fluorophenoxy)-2-nitropyridine, precipitates as a yellow solid.

## Step 2: Nitro Reduction

Precursor: 5-(4-fluorophenoxy)-2-nitropyridine.

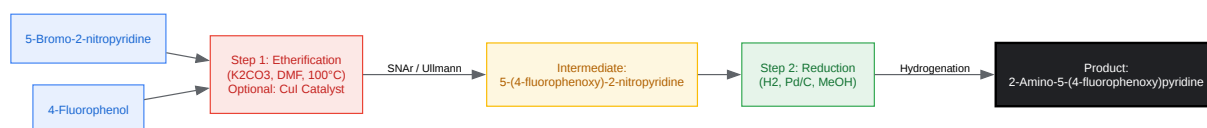
- Reaction Logic: Chemoselective reduction of the nitro group to the primary amine without defluorinating the aryl ring.
- Protocol:
  - Dissolve the nitro intermediate in Methanol/THF (1:1).
  - Add 10% Pd/C catalyst (10 wt% loading).
  - Stir under Hydrogen atmosphere ( $H_2$  balloon) at RT for 2–4 hours.
  - Alternative (Iron Reduction): If halogen sensitivity is a concern (though F is stable), use Fe powder/ $NH_4Cl$  in EtOH/Water at 70°C.
  - Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.<sup>[3]</sup> Recrystallize from Ethanol/Hexane.

## Method B: Buchwald-Hartwig Coupling (Convergent)

Direct coupling of 2-amino-5-iodopyridine with 4-fluorophenol. This route is often used in late-stage functionalization but is more expensive due to the iodinated precursor and Pd-catalyst.

## Visualization: Synthetic Workflow

The following diagram illustrates the preferred Nitro-Reduction pathway.



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Figure 1: Step-wise synthesis of 2-amino-5-(4-fluorophenoxy)pyridine via the Nitro-Reduction route.

## PART 3: MEDICINAL CHEMISTRY APPLICATIONS[7]

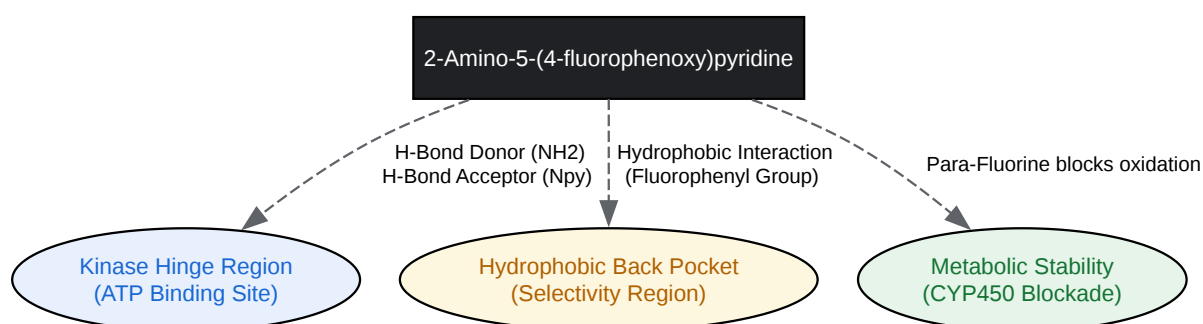
### Pharmacophore Analysis

In the context of kinase inhibition, this molecule acts as a "Linker-Binder" scaffold.

- The Hinge Binder (2-Aminopyridine):
  - The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor.
  - The exocyclic amine (NH<sub>2</sub>) acts as a Hydrogen Bond Donor.
  - Mechanism: This donor-acceptor pair mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase "hinge" region (backbone amide/carbonyl of residues like Met, Glu, or Leu).
- The Hydrophobic Tail (4-Fluorophenoxy):

- The ether oxygen provides a flexible "kink" (approx. 120° bond angle), directing the phenyl ring deep into the hydrophobic pocket (often the "Gatekeeper" or "Selectivity" pocket).
- Fluorine Effect: The para-fluorine atom increases lipophilicity (LogP) and prevents metabolic hydroxylation at the most reactive site, extending the half-life ( ) of the inhibitor.

## Visualization: Pharmacophore Binding Mode



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Figure 2: Pharmacophoric interactions of the scaffold within a typical kinase binding pocket.

## PART 4: ANALYTICAL CHARACTERIZATION

To validate the synthesis, the following analytical signatures are expected:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - δ 7.8–7.9 (d, 1H): Pyridine H6 (Ortho to ether, Meta to amine).
  - δ 7.2–7.3 (dd, 1H): Pyridine H4.
  - δ 6.9–7.1 (m, 4H): 4-Fluorophenyl aromatic protons (characteristic splitting pattern).
  - δ 6.4–6.5 (d, 1H): Pyridine H3 (Ortho to amine).
  - δ 5.8–6.0 (s, 2H): Amine NH<sub>2</sub> (Broad singlet, exchangeable with D<sub>2</sub>O).

- LC-MS (ESI+):
  - Major peak at  $[M+H]^+ = 205.2$ .
  - Fragmentation may show loss of the fluorophenoxy group (M-111).

## PART 5: REFERENCES

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